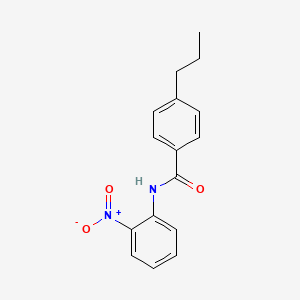
N-(2-Nitrophenyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitrophenyl)-4-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the benzamide structure, along with a propyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-4-propylbenzamide typically involves the reaction of 2-nitroaniline with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Nitrophenyl)-4-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(2-Aminophenyl)-4-propylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-Nitrophenyl)-4-propylbenzoic acid.
Aplicaciones Científicas De Investigación
N-(2-Nitrophenyl)-4-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Nitrophenyl)-4-propylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The propylbenzamide moiety may also contribute to the compound’s ability to bind to specific proteins or receptors, modulating their activity.
Comparación Con Compuestos Similares
N-(2-Nitrophenyl)-4-propylbenzamide can be compared with other benzamide derivatives that have similar structures but different substituents. Some similar compounds include:
N-(2-Nitrophenyl)benzamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
N-(2-Aminophenyl)-4-propylbenzamide: The amino group may enhance its reactivity in certain chemical reactions and its potential biological activities.
N-(2-Nitrophenyl)-4-methylbenzamide: The methyl group may influence its physical properties and reactivity compared to the propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-4-propylbenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-12-8-10-13(11-9-12)16(19)17-14-6-3-4-7-15(14)18(20)21/h3-4,6-11H,2,5H2,1H3,(H,17,19) |
Clave InChI |
KWBGWEKILVGQHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















